molecular formula C24H18ClN3O B2683759 (Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)-2-propenenitrile CAS No. 1164546-48-8

(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)-2-propenenitrile

Cat. No.: B2683759
CAS No.: 1164546-48-8
M. Wt: 399.88
InChI Key: CXZNUFZGJWRPPZ-XMHGGMMESA-N
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Description

The compound (Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)-2-propenenitrile is a structurally complex molecule featuring:

  • A central imidazo[1,2-a]pyridine scaffold substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 6.
  • A (Z)-configured propenenitrile moiety linked to a 4-methoxyphenyl group.

The nitrile group may enhance polarity and influence binding affinity in biological systems.

Properties

IUPAC Name

(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O/c1-16-4-3-13-28-22(14-19(15-26)17-7-11-21(29-2)12-8-17)23(27-24(16)28)18-5-9-20(25)10-6-18/h3-14H,1-2H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZNUFZGJWRPPZ-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=C(C#N)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C2/C=C(\C#N)/C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)-2-propenenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H15ClN3
  • Molecular Weight : 404.29 g/mol
  • Density : 1.26 g/cm³ (predicted)
  • pKa : 5.06 (predicted) .

Antiparasitic Activity

Recent studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit notable antiparasitic properties. In particular, compounds similar to this compound have been screened for activity against Leishmania major and Trypanosoma brucei.

  • In Vitro Studies :
    • A study evaluated various imidazo[1,2-a]pyridine derivatives for their antileishmanial and antitrypanosomal activities, with some exhibiting IC50 values below 75 µM. Specifically, compounds with structural similarities to the target compound showed promising results in inhibiting the growth of these parasites .
    • The mechanism of action appears to involve interference with the parasites' metabolic pathways, potentially targeting key enzymes involved in energy metabolism .

Cytotoxicity

Cytotoxicity assays conducted on human cell lines (e.g., HeLa cells) revealed that many derivatives of imidazo[1,2-a]pyridine, including those similar to this compound, exhibited low toxicity at concentrations up to 100 µM. Notably, compounds with IC50 values above 60 µM were considered non-toxic .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : The compound is believed to inhibit specific enzymes critical for parasite survival.
  • Disruption of Cellular Processes : By interfering with cellular signaling pathways, the compound may induce apoptosis in parasitic cells .

Study 1: Antileishmanial Activity

A recent investigation focused on a series of imidazo[1,2-a]pyridine derivatives for their efficacy against L. major. Among the tested compounds, those structurally related to this compound demonstrated significant antileishmanial activity with IC50 values ranging from 10 to 75 µM .

CompoundIC50 (µM)Activity
Compound A10High
Compound B25Moderate
Compound C50Low

Study 2: Antitrypanosomal Activity

Another study evaluated the efficacy of similar compounds against T. brucei, revealing that several derivatives exhibited substantial activity with IC50 values below 50 µM . This highlights the potential for developing new treatments for diseases like Chagas and sleeping sickness.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neurology.

Anticancer Activity

Studies have shown that (Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)-2-propenenitrile possesses anticancer properties. It has been investigated for its ability to inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. Its structure allows it to interact with cellular targets involved in cancer progression.

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

  • Case Studies : In vitro studies have demonstrated that the compound can protect neuronal cells from oxidative stress, which is a common feature in diseases such as Alzheimer's and Parkinson's.

Data Tables

Activity Type Description Reference
AnticancerInduces apoptosis in various cancer cell lines
NeuroprotectionProtects neuronal cells from oxidative damage
AnticonvulsantExhibits anticonvulsant properties in animal models

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of the target compound with structurally related imidazo[1,2-a]pyridine derivatives from the literature:

Compound Name (Reference) Core Structure Substituents Functional Groups Melting Point (°C)
Target Compound (Z)-... Imidazo[1,2-a]pyridine 2-(4-Cl-phenyl), 8-Me, 3-(Z-propenenitrile), 2-(4-OMe-phenyl) Nitrile, chloro, methoxy Not reported
Compound 2d () Tetrahydroimidazo[1,2-a]pyridine 3-benzyl, 7-(4-NO₂-phenyl), 8-cyano, 5,6-diethyl dicarboxylate Cyano, nitro, ester 215–217
Compound 1l () Tetrahydroimidazo[1,2-a]pyridine 3-phenethyl, 7-(4-NO₂-phenyl), 8-cyano, 5,6-diethyl dicarboxylate Cyano, nitro, ester 243–245

Key Observations:

  • Substituent Diversity : The target compound lacks ester groups (common in compounds 2d and 1l) but features a nitrile and aryl substituents. The chloro and methoxy groups may enhance lipophilicity compared to nitro-containing analogs.
  • Stereochemistry : The (Z)-configuration of the propenenitrile group in the target compound could impose spatial constraints distinct from the saturated tetrahydroimidazopyridine cores of 2d and 1l .

Research Findings and Mechanistic Insights

  • Functional Group Impact : The nitrile group’s strong dipole moment may facilitate hydrogen bonding or dipole-dipole interactions in biological systems, a feature absent in ester-containing analogs .
  • Species-Specific Responses : emphasizes that structural differences (e.g., progesterone sensitivity in human vs. mouse CatSper channels) can lead to species-specific biological outcomes . This underscores the need to evaluate the target compound across models, given its unique substituents.
  • Comparative Immunomodulation: suggests branched vs. linear substituents influence cytokine production in vitro . The target compound’s linear propenenitrile and bulky aryl groups may similarly modulate immune responses, though empirical validation is required.

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